Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- typically involves multi-step organic reactions. One common method includes the iodination of 3-fluoro-2-hydroxybenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like fluorine and iodine makes the aromatic ring susceptible to further substitution reactions.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide) in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Oxidation: 3-fluoro-2-hydroxy-5-iodobenzoic acid.
Reduction: 3-fluoro-2-hydroxy-5-iodobenzyl alcohol.
Scientific Research Applications
Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including heterocycles and ligands.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as semiconductors and gas storage materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Difluorobenzaldehyde: Contains two fluorine atoms but lacks the hydroxy and iodine groups, resulting in different chemical properties and reactivity.
2-Hydroxy-5-iodobenzaldehyde: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- is unique due to the combination of fluorine, hydroxy, and iodine substituents on the benzene ring.
Properties
IUPAC Name |
3-fluoro-2-hydroxy-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHVLCTJVHVEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275165 | |
Record name | Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956385-77-5 | |
Record name | Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956385-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-fluoro-2-hydroxy-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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